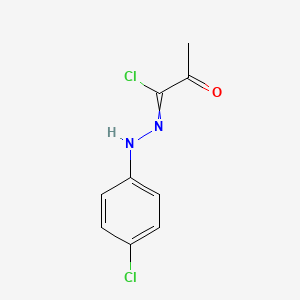

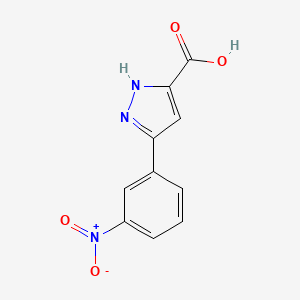

![molecular formula C14H17NO3S B1303686 Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 885949-74-6](/img/structure/B1303686.png)

Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate, is a derivative of the pyrrole class of organic compounds. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The compound is a complex ester with potential biological activity, given the presence of the pyrrole core which is often found in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, as described in one of the papers . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the 2-thienyl substituent and the specific alkyl groups required.

Molecular Structure Analysis

The molecular structure and properties of similar pyrrole derivatives have been characterized using various spectroscopic techniques, including NMR, UV-Vis, FT-IR, and Mass spectroscopy . Quantum chemical calculations, such as density functional theory (DFT), have been employed to evaluate the formation and properties of these compounds, which could be applied to the compound of interest to predict its molecular structure and stability .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, including cyclization, dimerization, and interactions with other molecules. For example, the vibrational analysis of some pyrrole derivatives indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . These types of analyses can provide insights into the reactivity and potential chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, stability, and interaction with biological targets. The thermodynamic parameters of the formation reactions of these compounds have been shown to be exothermic and spontaneous at room temperature, suggesting that similar properties might be expected for the compound of interest . Additionally, the electrophilicity indices indicate that these molecules can act as strong electrophiles, which could be relevant for understanding their biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate, due to its complex structure, is involved in the synthesis of various heterocyclic compounds. A notable application is in the synthesis of pyrrolopyridine analogs, where compounds derived from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate showed in vitro antibacterial activity. This indicates its potential as a precursor in developing antibacterial agents (Toja et al., 1986).

Heterocyclic Chemistry and Structural Analysis

In the realm of heterocyclic chemistry, this compound plays a crucial role in synthesizing new pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[1,3,4]thiadiazine derivatives, showcasing its versatility in forming complex heterocyclic structures (Ahmed, 2002). Additionally, its structural and electronic properties have been studied through NMR spectroscopic and GIAO DFT studies, providing insights into its tautomeric and isomeric forms (Lyčka et al., 2010).

Photophysical Properties

The compound's derivatives exhibit interesting photophysical properties, such as photoisomerisation, as observed in studies involving base-catalyzed Claisen–Schmidt type condensation. These properties are crucial for understanding the compound's behavior under light exposure and have potential applications in photochemical studies and materials science (Vyňuchal et al., 2008).

Three-Component Reaction Synthesis

Its reactivity was further demonstrated in a three-component reaction with tetronic acid, leading to the synthesis of novel compounds like ethyl 1-aryl-4,4-bis(4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-5-oxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, indicating its utility in multi-component synthetic strategies (Kamalova et al., 2018).

Propiedades

IUPAC Name |

ethyl 5-methyl-2-oxo-1-(2-thiophen-2-ylethyl)-3H-pyrrole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-3-18-14(17)12-9-13(16)15(10(12)2)7-6-11-5-4-8-19-11/h4-5,8H,3,6-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWSBLRTLDPUTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C1)CCC2=CC=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377305 |

Source

|

| Record name | Ethyl 2-methyl-5-oxo-1-[2-(thiophen-2-yl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate | |

CAS RN |

885949-74-6 |

Source

|

| Record name | Ethyl 4,5-dihydro-2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-5-oxo-1-[2-(thiophen-2-yl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

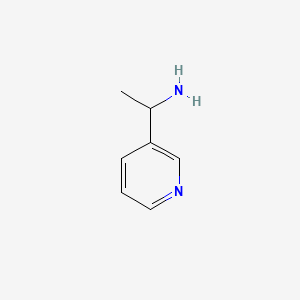

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

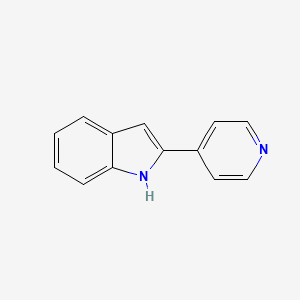

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

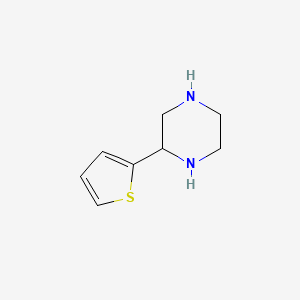

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)